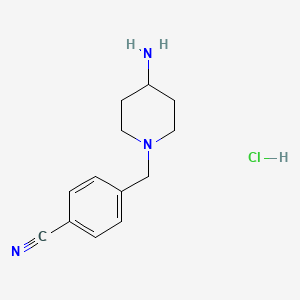

4-((4-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride

Description

4-((4-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride (CAS: 1353977-72-6) is a small-molecule compound with the molecular formula C₁₃H₁₈ClN₃ and a molecular weight of 251.76 g/mol . It consists of a benzonitrile core substituted with a 4-aminopiperidinylmethyl group and is stabilized as a hydrochloride salt. The compound is stored under inert conditions at 2–8°C to ensure stability . Its safety profile includes hazard statements such as H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H332/H335 (respiratory irritation) .

Properties

IUPAC Name |

4-[(4-aminopiperidin-1-yl)methyl]benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3.ClH/c14-9-11-1-3-12(4-2-11)10-16-7-5-13(15)6-8-16;/h1-4,13H,5-8,10,15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQEQWOGQIATCJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CC=C(C=C2)C#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride typically involves the reaction of 4-cyanobenzyl chloride with 4-aminopiperidine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-((4-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or other reduced compounds. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.

Scientific Research Applications

4-((4-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is used in the study of biological processes and as a tool for investigating the function of specific proteins and enzymes.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other chemical products.

Mechanism of Action

The mechanism of action of 4-((4-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Aminopiperidine Moieties

2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile Hydrochloride

- CAS : 1296224-75-3

- Formula : C₁₃H₁₈ClN₃

- Molecular Weight : 251.76 g/mol

- Key Differences: The aminomethyl group is positioned on the piperidine ring, altering steric and electronic properties compared to the target compound’s 4-aminopiperidine substitution.

- Safety : Similar hazard profile but lacks detailed toxicological data .

2-(4-Aminopiperidin-1-yl)benzonitrile Hydrochloride

- CAS : 2060037-57-0

- Formula : C₁₂H₁₆ClN₃

- Molecular Weight : 237.73 g/mol

Dihydrochloride Salts

- 3-((4-Aminopiperidin-1-yl)methyl)benzonitrile Dihydrochloride (CAS: 1286273-82-2) Formula: C₁₃H₁₉Cl₂N₃ Molecular Weight: 288.22 g/mol Key Differences: Additional HCl improves solubility but may increase hygroscopicity, complicating formulation .

- 4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile Dihydrochloride (CAS: 1158365-82-2) Molecular Weight: 288.22 g/mol Applications: Used in high-throughput crystallography due to enhanced stability .

Analogues with Alternative Heterocycles

4-((3-Aminopyrrolidin-1-yl)methyl)benzonitrile Hydrochloride

- CAS : 1044769-67-6

- Formula : C₁₂H₁₆ClN₃

- Molecular Weight : 237.73 g/mol

- Key Differences: The pyrrolidine ring (5-membered vs.

Methyl 4-[(4-Aminopiperidin-1-yl)carbonyl]benzoate Hydrochloride

Pharmacologically Relevant Analogues

Rilpivirine Hydrochloride

- CAS: Not provided (see )

- Formula : C₂₂H₁₈N₆·HCl

- Molecular Weight : 402.88 g/mol

- Key Differences: A non-nucleoside reverse transcriptase inhibitor (NNRTI) with a pyrimidinylamino extension, enhancing antiviral potency but increasing synthetic complexity .

Comparative Data Tables

Table 1: Molecular Properties

| Compound Name | CAS | Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | 1353977-72-6 | C₁₃H₁₈ClN₃ | 251.76 | Piperidine, benzonitrile |

| 2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile HCl | 1296224-75-3 | C₁₃H₁₈ClN₃ | 251.76 | Aminomethyl piperidine |

| 3-((4-Aminopiperidin-1-yl)methyl)benzonitrile Dihydrochloride | 1286273-82-2 | C₁₃H₁₉Cl₂N₃ | 288.22 | Dihydrochloride salt |

| Rilpivirine Hydrochloride | - | C₂₂H₁₈N₆·HCl | 402.88 | Pyrimidinyl, cyanoethenyl |

Biological Activity

4-((4-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride, a compound featuring a piperidine moiety, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including leukemia and solid tumors.

Research Findings:

- In vitro Studies: The compound demonstrated an IC50 value in the low micromolar range against MLL leukemia cells, indicating potent antiproliferative effects .

- Mechanism of Action: It is believed to inhibit critical protein-protein interactions necessary for cancer cell survival, particularly targeting menin interactions in MLL fusion proteins .

Neuroprotective Effects

The compound's piperidine structure suggests potential neuroprotective properties. Research indicates that derivatives of piperidine can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's.

Case Studies:

- A study highlighted that similar piperidine derivatives improved cognitive function in animal models by enhancing cholinergic transmission through AChE inhibition .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary results suggest activity against certain bacterial strains.

Data Summary:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Studies on similar compounds suggest moderate absorption with a potential for central nervous system penetration due to its lipophilic nature.

Toxicological Profile:

Preliminary toxicity assessments indicate that while the compound is generally well-tolerated, further studies are needed to evaluate long-term effects and safety profiles in vivo.

Q & A

Q. What are the key synthetic strategies for preparing 4-((4-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride?

The synthesis typically involves multi-step reactions starting from aromatic precursors. Key steps include:

- Coupling reactions : Introducing the piperidine moiety via nucleophilic substitution or reductive amination. For example, similar compounds use palladium or copper catalysts in dimethylformamide (DMF) or dichloromethane solvents to facilitate bond formation .

- Salt formation : Conversion to the hydrochloride salt via treatment with HCl in a polar solvent (e.g., ethanol or water) to enhance solubility and stability .

- Purification : Column chromatography or recrystallization to isolate the product, monitored by techniques like TLC or HPLC .

Q. What safety protocols should be followed when handling this compound?

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators if aerosol formation is possible .

- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors .

- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .

- Storage : Keep at -20°C in airtight containers to prevent degradation .

Q. How does the hydrochloride salt form affect the compound’s physicochemical properties?

The hydrochloride salt improves:

- Solubility : Enhances water solubility for in vitro assays (critical for pharmacokinetic studies) .

- Stability : Reduces hygroscopicity and extends shelf life compared to the free base .

- Crystallinity : Facilitates characterization via X-ray diffraction and improves handling during formulation .

Advanced Questions

Q. How can reaction conditions be optimized to maximize yield and purity during synthesis?

- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., nitrile group introduction) to minimize side reactions .

- pH Adjustment : Use sodium hydroxide or HCl to maintain optimal pH (e.g., pH 7–8 for reductive amination) .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of amine intermediates .

- Catalyst Screening : Test palladium/copper catalysts for coupling efficiency; optimize solvent polarity (e.g., DMF vs. THF) .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, with piperidine protons typically appearing at δ 2.5–3.5 ppm .

- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>98% required for pharmacological studies) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ for free base at m/z 244.3; [M+Cl]⁻ for hydrochloride salt) .

Q. What are the compound’s potential biological targets, and how do structural modifications impact activity?

- Targets : The piperidine and benzonitrile moieties suggest interactions with G-protein-coupled receptors (GPCRs) or enzymes like kinases. Similar compounds exhibit affinity for serotonin/dopamine transporters .

- Structure-Activity Relationship (SAR) :

- Amino Group Position : 4-Aminopiperidine derivatives show higher receptor binding than 3-substituted analogs .

- Benzonitrile Substitution : Electron-withdrawing groups (e.g., Cl) at the benzene ring enhance metabolic stability .

- In Vitro Assays : Screen against target panels (e.g., CEREP’s BioPrint®) to identify off-target effects .

Contradictions and Methodological Considerations

- Synthetic Routes : emphasizes palladium-catalyzed coupling, while prioritizes reductive amination. Researchers should compare yields/purity for their specific scale .

- Toxicological Data : Limited data exist for this compound; assume acute toxicity and prioritize in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) before in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.